molecular formula C14H22O3 B3025244 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione CAS No. 76386-09-9

3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

Cat. No.: B3025244
CAS No.: 76386-09-9
M. Wt: 238.32 g/mol
InChI Key: UWERUIGPWOVNGG-MDZDMXLPSA-N
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Description

Contextualization within Cyclic Anhydride (B1165640) Derivatives Research

Cyclic anhydrides, such as succinic anhydride and its derivatives, are pivotal reagents in organic synthesis. wikipedia.org They serve as precursors for a wide array of compounds, including esters, amides, and polymers, due to the reactivity of the anhydride group towards nucleophiles. youtube.com Research into cyclic anhydride derivatives is driven by the desire to create molecules with tailored properties for specific applications, ranging from pharmaceuticals to materials science.

The introduction of an alkenyl chain to the succinic anhydride ring, as seen in 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, significantly broadens the scope of its utility. This modification introduces a hydrophobic character, making these compounds suitable for applications at the interface of polar and non-polar environments.

Significance of the Decenyl Substituent in Structure-Reactivity Studies

The length of the alkenyl chain in ASAs plays a crucial role in determining their physical and chemical properties. Shorter chains, such as the octenyl group in octenyl succinic anhydride (OSA), and longer chains, like the dodecenyl group in dodecenyl succinic anhydride (DDSA), have been extensively studied. researchgate.net The decenyl (C10) substituent in this compound positions this compound between the more commonly studied C8 and C12 analogues.

This intermediate chain length is significant for structure-reactivity studies as it allows for a systematic investigation of how the hydrophobic-lipophilic balance influences the compound's performance in various applications. For instance, in surface modification, the decenyl chain length can affect the packing density and orientation of the molecules on a substrate, thereby influencing the resulting surface properties.

Overview of Advanced Academic Research Domains

The unique combination of a reactive anhydride group and a hydrophobic decenyl chain makes this compound a subject of interest in several advanced research areas:

Polymer Chemistry: As a monomer or modifying agent, it can be incorporated into polymer backbones to impart specific functionalities, such as hydrophobicity and cross-linking capabilities. Its use as a curing agent for epoxy resins is a prominent application, where it can enhance the flexibility and toughness of the final polymer. hjd-chem.com

Surface and Materials Science: The ability of the anhydride group to react with hydroxyl groups on various substrates, such as cellulose (B213188), makes it a valuable tool for surface modification. mdpi.com This is particularly relevant in the paper industry for sizing, where it imparts water resistance. wikipedia.orgresearchgate.net

Colloid and Interface Science: The amphiphilic nature of this compound allows it to function as a stabilizer in emulsions and dispersions. The balance between the hydrophilic anhydride head and the hydrophobic decenyl tail influences its effectiveness in reducing interfacial tension.

Physicochemical and Spectroscopic Data

The following tables provide a summary of the known physicochemical properties and expected spectroscopic characteristics of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H22O3 nih.gov
Molecular Weight238.32 g/mol nih.gov
CAS Number25447-83-0 nih.gov
AppearanceColorless to light yellow viscous liquid wikipedia.org
XLogP34.3 nih.gov

Expected Spectroscopic Data for this compound

SpectroscopyExpected PeaksInference Source
FTIR (cm⁻¹)~1860 and ~1780 (C=O stretching of anhydride), ~1650 (C=C stretching), ~2850-2960 (C-H stretching of alkyl chain) researchgate.netmdpi.com
¹H NMR (ppm)~5.4-5.8 (alkenyl protons), ~2.5-3.5 (protons on the succinic anhydride ring), ~0.8-2.2 (protons of the decenyl chain) spectrabase.com

Detailed Research Findings

Research on alkenylsuccinic anhydrides has established a clear link between the length of the alkyl chain and the resulting properties of the molecule and its derivatives. Studies on the modification of biopolymers like starch and proteins with ASAs have shown that increasing the hydrophobic chain length generally enhances surface activity and emulsifying properties. nih.gov While much of the literature focuses on OSA (C8) and DDSA (C12), the principles can be extrapolated to understand the behavior of decenylsuccinic anhydride (C10).

The synthesis of decenylsuccinic anhydride has been described in patent literature, involving the reaction of 1-decene (B1663960) with maleic anhydride at temperatures between 180°C and 210°C. google.com The reaction conditions are crucial to maximize the yield of the desired product and minimize the formation of by-products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-dec-1-enyl]oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h9-10,12H,2-8,11H2,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWERUIGPWOVNGG-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76386-09-9
Record name NSC19876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Reaction Engineering for 3 Dec 1 En 1 Yl Dihydrofuran 2,5 Dione

Alder-Ene Reaction Pathways and Mechanistic Considerations

The synthesis of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione would theoretically proceed via an Alder-Ene reaction between maleic anhydride (B1165640) and 1-dodecene. This type of reaction is known to require elevated temperatures, often exceeding 200°C, to overcome the activation energy for the concerted pericyclic process. However, specific mechanistic studies, including detailed investigations into the transition state, for this particular reaction are not described in the available literature.

Influence of Reaction Parameters on Selectivity and Yield, including Temperature and Molar Ratios

While general principles suggest that temperature and molar ratios are critical parameters in the synthesis of ASAs, specific data for this compound are absent. For the broader class of ASAs, studies have shown that reaction temperatures typically range from 200°C to 250°C. core.ac.ukgoogle.com The molar ratio of the alkene to maleic anhydride is also a key factor, with an excess of the alkene often used to maximize the conversion of maleic anhydride and then removed by distillation. wikipedia.org However, without specific experimental data, it is impossible to construct a data table detailing the precise effects of these parameters on the selectivity and yield for the synthesis of the decenyl derivative.

Catalytic Approaches and the Mechanistic Role of Specific Catalysts in Formation

The thermal Alder-Ene reaction is often performed without a catalyst. While Lewis acids can catalyze some Ene reactions, their application in the synthesis of this specific ASA is not documented. organic-chemistry.org Some patents mention the use of catalysts like silica (B1680970) gel for the preparation of ASAs from internal olefins, but this does not directly apply to the synthesis of this compound from an alpha-olefin like 1-dodecene. google.com There is no information available on the mechanistic role of any specific catalysts in the formation of the target compound.

Investigation of Competing Side Reactions and By-product Formation during Synthesis

For the general synthesis of ASAs, potential side reactions include the polymerization of maleic anhydride or the alkene starting material, especially at the high temperatures required for the reaction. wikipedia.org The formation of isomers is also a possibility. To mitigate unwanted polymerization, inhibitors such as hydroquinone (B1673460) are sometimes added. ulisboa.pt However, a detailed investigation identifying and quantifying specific by-products formed during the synthesis of this compound has not been reported.

Development of Novel Synthetic Routes for Specific Isomers

The development of novel synthetic routes, particularly those focusing on stereoselectivity and regioselectivity, is a significant area of modern organic chemistry. However, the application of such advanced methodologies to this compound has not been found in the reviewed literature.

Stereoselective Synthesis of this compound

The Alder-Ene reaction can create stereocenters, leading to the potential for different isomers of the final product. Research on the stereoselective synthesis of ASAs, in general, is limited, and there are no specific reports on methods to control the stereochemistry during the formation of this compound.

Chemo- and Regioselective Functionalization of the Decenyl Moiety

Following the synthesis of the main dihydrofuran-2,5-dione structure, the decenyl side chain offers a site for further chemical modification. The double bond could theoretically undergo various functionalization reactions. However, there is no published research detailing any chemo- or regioselective functionalization of the decenyl moiety on this specific molecule.

Green Chemistry Principles in Scalable Synthesis Research

The application of green chemistry principles to the synthesis of compounds like this compound is crucial for developing environmentally benign and economically viable manufacturing processes. The focus lies in designing reactions that maximize material efficiency, eliminate waste, and utilize safer chemicals and reaction conditions. For this target molecule, the most direct synthetic route is the ene reaction between maleic anhydride and 1-decene (B1663960), an addition reaction that is inherently atom-economical.

Exploration of Solvent-Free Reactions and Alternative Reaction Media

A primary goal in green process design is the reduction or elimination of volatile organic compounds (VOCs) as solvents. The synthesis of alkenyl succinic anhydrides (ASAs) has traditionally been conducted at high temperatures, sometimes using solvents like xylene to facilitate mixing and heat transfer. However, modern approaches prioritize solvent-free conditions or the use of greener, alternative media. core.ac.uk

Solvent-Free "Ene" Reaction: The reaction between maleic anhydride and an alkene can be performed thermally without any solvent. core.ac.uk This approach, while eliminating solvent waste, often requires high temperatures (typically 200-250°C) and can lead to the formation of side products if not carefully controlled. core.ac.ukgoogle.com Research into the synthesis of ASAs from high oleic sunflower oil methyl esters and maleic anhydride has shown that while solvent-free conditions are viable, they may require higher temperatures to achieve yields comparable to syntheses run in solvents like xylene. core.ac.uk

Alternative Reaction Media: To circumvent the issues of high temperatures and potential side reactions in solvent-free systems, researchers have explored alternative media that are more environmentally friendly.

Aqueous Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to VOCs. A novel green synthesis for octenyl succinic anhydride esters of starch was developed using an aqueous solution of the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][OAc]). This system allowed the reaction to proceed under mild conditions (35°C), significantly increasing reaction efficiency and the degree of substitution compared to traditional aqueous methods. acs.org

Benign Solvents with Photocatalysis: A highly sustainable method for producing succinic anhydride from bio-based furanic compounds utilizes visible-light-induced oxygenation at room temperature. researchgate.netnih.govnih.gov This process employs a photocatalyst and molecular oxygen as the oxidant. Studies on this system have shown that the choice of solvent is crucial, with ethyl acetate providing significantly higher conversion and selectivity compared to solvents like toluene (B28343) or DMF. nih.gov This highlights a path toward using renewable feedstocks and energy sources under mild conditions.

The following table compares different reaction media for the synthesis of related alkenyl succinic anhydrides.

Reaction MediumReactantsTemperature (°C)Yield/EfficiencyKey Advantages & Disadvantages
Solvent-Free High Oleic Methyl Esters + Maleic Anhydride220 - 235<55%Adv: No solvent waste. Disadv: High energy input, potential for side products. core.ac.uk
Xylene High Oleic Methyl Esters + Maleic Anhydride220 - 235<55% (lower conversion than solvent-free at same temp)Adv: May reduce some side products. Disadv: Uses a hazardous VOC. core.ac.uk
Aqueous Ionic Liquid Starch + Octenyl Succinic Anhydride3535.3% increase in efficiencyAdv: Mild conditions, high efficiency, reusable medium. Disadv: Cost and recovery of ionic liquid. acs.org
Ethyl Acetate (Photocatalysis) Furoic Acid + O₂Room Temp.97.8% SelectivityAdv: Uses light energy, mild conditions, renewable feedstock potential, benign solvent. Disadv: Requires specific photocatalyst. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Dec 1 En 1 Yl Dihydrofuran 2,5 Dione

Anhydride (B1165640) Ring-Opening Reactions and Kinetics

The dihydrofuran-2,5-dione ring is an activated derivative of a carboxylic acid and is susceptible to nucleophilic acyl substitution. This process involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring. uomustansiriyah.edu.iqyoutube.com The high reactivity of the anhydride is sometimes attributed to the strain within the five-membered ring. researchgate.net

The reaction of 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione with hydroxyl-containing compounds is a characteristic nucleophilic acyl substitution. With alcohols (a process known as alcoholysis), the reaction yields a monoester of the corresponding dicarboxylic acid. wikipedia.org This transformation is fundamental to the industrial use of ASAs, where they are intended to react with the hydroxyl groups of cellulose (B213188), a polymeric alcohol. wikipedia.orgnih.gov

The general mechanism proceeds via the attack of an alcohol's oxygen atom on an electrophilic carbonyl carbon of the anhydride. This forms a tetrahedral intermediate which subsequently undergoes ring-opening to produce the stable ester-acid product. This type of reaction is widely used to modify biopolymers containing hydroxyl groups, such as proteins and polysaccharides. nih.gov For instance, dodecenyl succinic anhydride (DDSA), a closely related C12 analogue, is used as an esterifying agent to introduce a hydrophobic chain onto these biopolymers. nih.gov The reaction is typically carried out in the presence of a base like pyridine (B92270) or NaOH to neutralize the newly formed carboxylic acid, which can help drive the reaction to completion. uomustansiriyah.edu.iq

Interactive Table: General Conditions for Nucleophilic Acyl Substitution with Alcohols

ParameterConditionRationale
Nucleophile Primary or secondary alcohols, polyols (e.g., cellulose)Reacts with the anhydride ring.
Catalyst/Base Pyridine, NaOH, or other non-nucleophilic baseNeutralizes the carboxylic acid product, preventing side reactions and driving equilibrium. uomustansiriyah.edu.iq
Solvent Aprotic solvents (e.g., THF, DMF)Prevents solvolysis of the anhydride by the solvent itself.
Temperature Room temperature to moderate heatingReaction is often facile but may be accelerated with heat.

Aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines, is a rapid reaction for acid anhydrides, yielding amides. libretexts.orgyoutube.com In the case of this compound, this reaction initially produces a succinamic acid derivative (an amide-acid). The mechanism involves the nucleophilic attack of the amine nitrogen on a carbonyl carbon, followed by a proton transfer and subsequent ring-opening. youtube.com Typically, two equivalents of the amine are required, as one equivalent acts as a base to deprotonate the tetrahedral intermediate. youtube.com

Under dehydrating conditions or with further heating, the succinamic acid intermediate can undergo intramolecular cyclization to form a five-membered succinimide (B58015) ring. acs.org This second step involves the nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group.

Computational studies on the simpler system of succinic anhydride and methylamine (B109427) have elucidated the reaction pathways. researchgate.net These studies show that a concerted mechanism, where bond formation and proton transfer occur simultaneously, has a lower activation energy than a stepwise addition/elimination mechanism. researchgate.net The reaction can be catalyzed by a second molecule of the amine, which acts as a general base to facilitate proton transfer. researchgate.net The formation of succinimide intermediates is a known pathway in various chemical and biological systems. nih.gov

Solvolysis refers to the reaction of the anhydride with the solvent. When the solvent is water, the reaction is hydrolysis; when it is an alcohol, it is alcoholysis.

Hydrolysis: this compound is highly reactive towards water, undergoing rapid hydrolysis to form the corresponding dicarboxylic acid, 2-(Dec-1-en-1-yl)succinic acid. researchgate.nettappi.org The reaction proceeds via nucleophilic attack by water on a carbonyl carbon, leading to ring-opening. wikipedia.orgresearchgate.net This reaction is often undesirable in applications where the anhydride is used in aqueous systems, as the resulting dicarboxylic acid has different properties. researchgate.netnih.gov The rate of hydrolysis is influenced by factors such as pH and temperature, with increased rates observed under alkaline conditions and at higher temperatures. nih.gov

Alcoholysis: As discussed in section 3.1.1, alcoholysis results in the formation of a monoester. This reaction is generally slower than hydrolysis.

Computational studies have been performed to determine the activation energy for the hydrolysis of various cyclic anhydrides. While specific data for the decenyl-substituted compound is not available, the calculated activation barrier for the parent succinic anhydride provides a useful reference point.

Interactive Table: Calculated Activation Energies for Hydrolysis of Cyclic Anhydrides

CompoundActivation Energy (Ea) (kcal/mol)
Maleic Anhydride+34.3
Tetrahydrophthalic Anhydride+40.6
Norbornene Anhydride+43.1
Itaconic Anhydride+45.9
Succinic Anhydride +47.7

Source: Data from computational modeling using the Austin method (AM1). nih.gov

Reactivity of the Decenyl Unsaturation

The decenyl side chain contains a carbon-carbon double bond, which is a site of reactivity, primarily for addition reactions.

The alkene bond in the decenyl moiety can be saturated through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like activated carbon. The reaction would convert the decenyl group to a decyl group, resulting in the formation of 3-decyldihydrofuran-2,5-dione.

The catalytic hydrogenation of substituted succinic anhydrides has been reported, indicating that the anhydride ring can be stable under conditions required to reduce an appended double bond. rsc.org Furthermore, the industrial synthesis of succinic anhydride itself involves the selective hydrogenation of the double bond in maleic anhydride, demonstrating the feasibility of reducing a C=C bond while preserving the anhydride ring. wikipedia.orglookchem.com

The electron-rich pi bond of the decenyl group is susceptible to attack by electrophiles. byjus.com Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) or halogens (e.g., Br₂), would proceed through a carbocation intermediate. According to Markovnikov's rule, in the addition of H-X, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. byjus.com

The double bond can also undergo radical addition reactions. The synthesis of alkenyl succinic anhydrides from an alkene and maleic anhydride can involve radical pathways, particularly at the high temperatures often used for the reaction. rsc.org The auto-oxidation of the alkene chain, which is a radical-mediated process, is also a potential side reaction that involves the double bond. rsc.org These reactions would lead to the functionalization of the decenyl side chain, producing a variety of substituted derivatives.

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)

The dec-1-en-1-yl group is susceptible to oxidative reactions typical of alkenes. These transformations introduce new functional groups and can significantly alter the molecule's chemical properties.

Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid. leah4sci.com This addition occurs in a syn fashion, meaning the oxygen atom adds to the same face of the double bond. leah4sci.commasterorganicchemistry.comyoutube.com The resulting product would be 3-(oxiran-2-yl-octyl)dihydrofuran-2,5-dione.

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol), where two hydroxyl (-OH) groups are added across the double bond. wikipedia.orglibretexts.orglibretexts.org The stereochemistry of this addition depends on the reagents used.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.orgyoutube.com These reactions proceed through a cyclic intermediate, resulting in the two hydroxyl groups being added to the same side of the original double bond. libretexts.orglibretexts.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized as described above. Subsequent acid-catalyzed ring-opening of the epoxide with water leads to the formation of a diol with the hydroxyl groups on opposite faces of the carbon chain. libretexts.orglibretexts.org

The table below summarizes common oxidative transformations applicable to the alkene moiety.

TransformationReagent(s)Key Mechanism FeatureStereochemistry
Epoxidation m-CPBA or other peroxy acidsConcerted reactionSyn-addition of oxygen
Syn-Dihydroxylation 1. OsO₄ (catalytic), NMO (reoxidant) 2. Cold, dilute KMnO₄, NaOHCyclic metal-ester intermediateSyn-addition of -OH groups
Anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺Acid-catalyzed epoxide ring-openingAnti-addition of -OH groups

Thermal and Chemical Decomposition Pathways

The stability of this compound is largely dictated by the integrity of the dihydrofuran-2,5-dione (succinic anhydride) ring. This ring is susceptible to both thermal and chemical degradation.

At elevated temperatures, analogous to other succinic anhydrides, the molecule is expected to undergo unimolecular decomposition. Computational studies on the parent succinic anhydride molecule show that a primary thermal decomposition pathway is a concerted fragmentation. This reaction proceeds through a five-membered transition state, yielding carbon monoxide (CO), carbon dioxide (CO₂), and an alkene.

For this compound, this pathway would result in the cleavage of the anhydride ring to produce CO, CO₂, and 1-dodecene. The high temperatures required for this decomposition suggest that side reactions, such as polymerization or retro-ene reactions of the alkenyl chain, may also occur. core.ac.uk Research on the thermal decomposition of related poly(alkylene succinate)s indicates that succinic anhydride itself can be a degradation product, formed via cyclization mechanisms. mdpi.com

The following table outlines the expected products from the primary unimolecular decomposition pathway based on analogous compounds.

ReactantDecomposition PathwayMajor Products
This compound Thermal Unimolecular FragmentationCarbon Monoxide (CO), Carbon Dioxide (CO₂), 1-Dodecene

The chemical stability of this compound is highly dependent on the chemical environment, particularly the presence of nucleophiles like water, and ambient conditions such as pH and temperature.

The cyclic anhydride functional group is highly reactive and susceptible to hydrolysis. wikipedia.orgtaylorandfrancis.com In the presence of water, the anhydride ring readily opens to form the corresponding dicarboxylic acid, 2-(dec-1-en-1-yl)succinic acid. tappi.orgnewspulpaper.com This hydrolysis reaction is a significant factor in the practical application of ASAs, for instance in the paper industry, where they are used as sizing agents. tappi.orgnih.gov

The rate of hydrolysis is strongly influenced by pH and temperature:

pH: The hydrolysis is significantly faster in alkaline (high pH) conditions compared to neutral or acidic environments. wikipedia.orgnih.gov While ASAs are often applied in neutral to slightly alkaline conditions (optimal pH 6-8), their stability decreases as the pH rises. wikipedia.orgresearchgate.net Some studies suggest that under certain conditions, acidic pH can enhance the reactivity of the ASA emulsion. ncsu.edu

Temperature: An increase in temperature accelerates the rate of chemical reactions, including hydrolysis. nih.gov Therefore, the stability of the compound in aqueous media decreases at higher temperatures.

The high reactivity of ASAs means that aqueous emulsions have a short shelf life and must often be prepared immediately before use. taylorandfrancis.comtappi.org

The table below summarizes the stability and primary degradation reaction of the compound under various conditions.

Condition / StimulusStabilityPrimary Degradation PathwayProduct
Neutral Aqueous (pH ≈ 7) Limited; slow hydrolysisHydrolysis2-(Dec-1-en-1-yl)succinic acid
Alkaline Aqueous (pH > 8) Low; rapid hydrolysisHydrolysis2-(Dec-1-en-1-yl)succinic acid salt
Acidic Aqueous (pH < 6) Moderate; slower hydrolysisHydrolysis2-(Dec-1-en-1-yl)succinic acid
Elevated Temperature Low (accelerates hydrolysis and thermal decomposition)Hydrolysis / FragmentationDicarboxylic acid / CO, CO₂, Alkene
Anhydrous / Aprotic Solvent HighN/AN/A

Computational and Theoretical Studies on 3 Dec 1 En 1 Yl Dihydrofuran 2,5 Dione

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are at the forefront of computational chemistry, providing a framework to understand the electronic behavior of molecules and, consequently, their reactivity. For 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, these methods are instrumental in elucidating its formation and subsequent chemical transformations.

Density Functional Theory (DFT) for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a robust and widely used method for studying the electronic structure and reactivity of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations have been successfully applied to investigate the synthesis and properties of alkenyl succinic anhydrides, which are structurally analogous to this compound. ppor.azppor.az

The formation of this compound typically proceeds via an "ene" reaction between maleic anhydride (B1165640) and dec-1-ene. ppor.azsurrey.ac.uk DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to model this pericyclic reaction. ppor.az These calculations can elucidate the geometry of the transition state, a fleeting arrangement of atoms at the peak of the energy barrier, providing crucial information about the reaction mechanism. For similar reactions, a concerted mechanism involving a six-membered cyclic transition state is generally favored. researchgate.net

Furthermore, DFT is employed to calculate key quantum-chemical parameters that govern the reactivity of the molecule. ppor.az These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ppor.az Studies on related hexenyl and octenyl succinic anhydrides have shown that these molecules possess relatively high stability, as indicated by their large HOMO-LUMO gaps. ppor.azppor.az

Other reactivity descriptors derived from DFT calculations include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). ppor.az Chemical hardness is a measure of the molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. "Soft" molecules, characterized by low chemical hardness and high chemical softness, tend to be more reactive. ppor.azppor.az The electrophilicity index quantifies the ability of a molecule to accept electrons. Alkenyl succinic anhydrides have been shown to be strong electrophiles, a characteristic that points towards their potential to participate in reactions with nucleophiles. ppor.az

Table 1: Calculated Quantum-Chemical Parameters for Alkenyl Succinic Anhydrides (Analogous to this compound) using DFT (B3LYP/6-31G(d,p))

ParameterHexenyl Succinic Anhydride ppor.azppor.azOctenyl Succinic Anhydride ppor.azppor.azExpected Trend for this compound
EHOMO (eV)-8.987-8.963Slight increase due to longer alkyl chain
ELUMO (eV)-2.711-2.716Relatively stable
ΔE (HOMO-LUMO gap) (eV)6.2766.247Slight decrease, indicating a minor increase in reactivity
Chemical Hardness (η)3.1383.1235Slight decrease
Chemical Softness (S)0.3180.320Slight increase
Electrophilicity Index (ω)3.8823.885Relatively high, indicating strong electrophilic character

Ab Initio Methods for Energy Profiles and Rate Constants of Transformations

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can offer higher accuracy for certain applications, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to calculate more precise energy profiles for chemical reactions.

For the transformations of this compound, such as hydrolysis of the anhydride ring or addition reactions at the double bond, ab initio calculations can provide detailed potential energy surfaces. These surfaces map the energy of the system as a function of the geometric coordinates of the atoms, revealing the lowest energy paths for reactions. By identifying the energies of reactants, transition states, and products, a complete energy profile can be constructed.

From these energy profiles, crucial kinetic parameters like the activation energy (Ea) can be determined. The activation energy is the minimum energy required for a reaction to occur and is directly related to the reaction rate. Using transition state theory, it is possible to calculate theoretical rate constants for elementary reaction steps. These calculated rate constants can then be compared with experimental data, providing a stringent test of the theoretical model and a deeper understanding of the reaction kinetics.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Molecular modeling and conformational analysis provide insights into the preferred shapes and dynamic behavior of this compound.

Conformational Landscapes of the Decenyl Chain and the Dihydrofuran Ring

This compound possesses significant conformational flexibility arising from the long decenyl side chain and the puckering of the dihydrofuran ring. The decenyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. The most stable conformations will seek to minimize steric hindrance, often adopting an extended, staggered arrangement.

Intermolecular Interactions in Simulated Reaction Media

The behavior of this compound in a condensed phase is influenced by its interactions with surrounding solvent molecules or other reactant molecules. Molecular dynamics (MD) simulations can be employed to study these intermolecular interactions in a simulated reaction medium. In an MD simulation, the motion of every atom in the system is calculated over time based on a force field that describes the inter- and intramolecular forces.

These simulations can reveal how solvent molecules arrange themselves around the solute and can identify specific interactions such as hydrogen bonding (if applicable) and van der Waals forces. For a relatively nonpolar molecule like this compound in a nonpolar solvent, dispersion forces are expected to be the dominant intermolecular interaction. Understanding these interactions is crucial for accurately modeling reaction kinetics and equilibria in solution, as the solvent can significantly influence the stability of reactants, transition states, and products.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their structural elucidation and characterization.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be compared with experimental data to confirm the structure of a synthesized compound. DFT methods are commonly used for this purpose. globalresearchonline.net

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the magnetic shielding tensors of the nuclei. globalresearchonline.net These shielding tensors can then be converted into chemical shifts (δ), which are the characteristic signals observed in an NMR spectrum. By calculating the 1H and 13C NMR spectra for different possible isomers or conformers of this compound, one can determine which structure best matches the experimental spectrum.

Advanced Characterization Techniques in Chemical Research

Spectroscopic Analysis for Reaction Monitoring and Product Validation

Spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the definitive validation of product structures. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about molecular structure, functional groups, and bonding arrangements.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's complex architecture.

For 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, ¹H NMR would be expected to reveal characteristic signals for the protons of the dihydrofuran-2,5-dione ring and the decenyl side chain. The protons on the succinic anhydride (B1165640) ring would likely appear in the range of 2.5-3.5 ppm. The vinylic protons of the dec-1-en-1-yl group would produce signals in the downfield region, typically between 5.0 and 7.0 ppm, with their coupling constants providing information about the stereochemistry of the double bond. The numerous methylene (B1212753) and the terminal methyl protons of the decenyl chain would resonate in the upfield region, between 0.8 and 2.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the anhydride group are expected to have characteristic chemical shifts in the highly deshielded region of 170-180 ppm. The olefinic carbons would appear between 120 and 140 ppm, while the aliphatic carbons of the ring and the side chain would be found in the 10-40 ppm range. Advanced NMR techniques such as COSY, HSQC, and HMBC would be instrumental in establishing the connectivity between protons and carbons, confirming the final structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~175, ~172
Vinylic CH~6.5 - 7.0 (m)~145
Vinylic CH~5.5 - 6.0 (m)~125
CH (on ring)~3.5 - 4.0 (m)~45
CH₂ (on ring)~2.8 - 3.2 (m)~35
Allylic CH₂~2.0 - 2.5 (m)~30
Aliphatic CH₂~1.2 - 1.6 (m)~22-32
Terminal CH₃~0.8 - 1.0 (t)~14

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is pivotal for identifying functional groups and monitoring the progress of a reaction. For the synthesis of this compound, these techniques can track the disappearance of reactants and the appearance of the product.

FTIR spectroscopy of an alkenyl succinic anhydride like the target compound would show strong, characteristic absorption bands for the cyclic anhydride functional group. Specifically, two distinct carbonyl (C=O) stretching bands are expected due to symmetric and asymmetric stretching modes, typically appearing around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of the carbon-carbon double bond (C=C) in the decenyl chain would give rise to a stretching vibration band around 1650 cm⁻¹. The C-H stretching vibrations of the aliphatic chain would be observed in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for Alkenyl Succinic Anhydrides

Functional Group FTIR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
Anhydride C=O (asymmetric)~1780 (strong)Moderate
Anhydride C=O (symmetric)~1860 (moderate)Strong
Alkene C=C~1650 (weak to medium)Strong
Aliphatic C-H~2850-2960 (strong)Strong
C-O-C stretch~1000-1300 (strong)Weak

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₂₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, which is calculated to be 238.1569 g/mol .

Under electron ionization (EI), the molecule would undergo fragmentation, providing valuable structural clues. A likely fragmentation pathway would involve the cleavage of the decenyl side chain. The observation of a peak corresponding to the molecular ion [M]⁺ is crucial. Fragmentation may lead to the loss of the alkyl chain or parts of it, as well as the loss of CO and CO₂ from the anhydride ring.

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
238[M]⁺ (Molecular ion)
139[M - C₇H₁₅]⁺ (Loss of a C₇H₁₅ radical)
111[C₈H₁₅]⁺ (Decenyl cation)
99[C₄H₃O₃]⁺ (Succinic anhydride fragment)
55[C₄H₇]⁺ (Common alkyl fragment)

Chromatographic and Separation Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing the purity of the final product. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal degradation of this compound, direct GC-MS analysis might be challenging. However, derivatization to more volatile species, such as trimethylsilyl (B98337) (TMS) esters of the hydrolyzed diacid, can be employed. This approach would allow for the separation of isomers and the identification of impurities. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a relatively nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 column would be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation of the product from any unreacted starting materials or byproducts. Detection could be achieved using a UV detector, as the anhydride and the double bond functionalities exhibit some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Advanced Materials Science Applications Derived from 3 Dec 1 En 1 Yl Dihydrofuran 2,5 Dione Academic Focus

Polymer Synthesis and Modification

The dual functionality of Alkenyl Succinic Anhydrides, comprising a reactive anhydride (B1165640) ring and a polymerizable double bond, allows them to be incorporated into a variety of polymer architectures as monomers, cross-linking agents, and for functionalization through grafting.

As a Monomer in Copolymerization Reactions (e.g., polyesters, polyurethanes)

The anhydride group of an ASA, such as 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, can undergo ring-opening reactions with nucleophiles like hydroxyl and amine groups. This reactivity is fundamental to its use as a monomer in step-growth polymerization.

Polyesters: ASAs can be used as a comonomer in the synthesis of unsaturated polyester (B1180765) resins. google.com In this process, the anhydride ring reacts with diols (like propylene (B89431) glycol or diethylene glycol) to form ester linkages, incorporating the ASA unit into the polyester backbone. google.comgoogle.com The pendant alkenyl chain from the ASA remains intact, providing sites for subsequent cross-linking, typically with a vinyl monomer like styrene. This incorporation can modify the properties of the final cured resin, for instance, by introducing flexibility due to the long alkyl chain. A typical reaction involves heating the ASA, an unsaturated dicarboxylic acid or anhydride (e.g., maleic anhydride), and a diol at temperatures between 120°C and 190°C. google.com

Reactant TypeExampleRole in Polyester Synthesis
Alkenyl Succinic AnhydrideThis compoundIntroduces ester linkages and pendant alkenyl groups for cross-linking.
Unsaturated AnhydrideMaleic AnhydrideForms the primary unsaturated polyester backbone.
DiolPropylene Glycol, Diethylene GlycolReacts with anhydrides to form ester bonds. google.comgoogle.com
Vinyl MonomerStyreneCross-links the polyester chains via the alkenyl groups.

Polyurethanes: While less common than in polyesters, the anhydride can be reacted with diols to form polyester polyols. These resulting polyols, which contain the decenyl side chain, can then be reacted with diisocyanates to form polyurethanes. The long, hydrophobic decenyl chain would be expected to influence the final properties of the polyurethane, potentially increasing its hydrophobicity and affecting its soft-segment characteristics. Research on the modification of polyurethane systems with ASA-modified cellulose (B213188) nanocrystals has shown significant increases in the storage modulus of the resulting composite material. mdpi.com

Cross-linking Agent for Thermosetting Polymer Networks and Resins

Alkenyl succinic anhydrides are widely used as curing agents, or hardeners, for epoxy resins. wikipedia.orghjd-chem.com The anhydride ring reacts with the epoxide groups of the resin and with hydroxyl groups (often present on the epoxy backbone or as a result of initial ring-opening) to form a dense, cross-linked thermosetting network. This process typically requires elevated temperatures, often in the range of 120°C to 180°C, to proceed to completion. google.com

The length of the alkenyl side chain on the ASA molecule plays a significant role in determining the properties of the cured epoxy resin. researchgate.netresearchgate.net

Influence of Alkenyl Chain Length on Cured Epoxy Properties:

PropertyEffect of Increasing Chain LengthRationale
Glass Transition Temperature (Tg)DecreaseThe long, flexible alkyl chains increase the free volume and reduce the cross-linking density, leading to greater chain mobility. researchgate.net
Tensile StrengthDecreaseA lower cross-linking density generally results in reduced strength and stiffness. researchgate.netresearchgate.net
Impact StrengthDecreaseWhile longer chains can impart flexibility, a significant decrease in cross-link density can lead to a reduction in toughness. researchgate.net
FlexibilityIncreaseThe long side chains act as internal plasticizers, enhancing the flexibility of the cured resin. researchgate.net

The use of an ASA like this compound would be expected to yield a flexible, transparent cured epoxy with a relatively low glass transition temperature compared to hardeners with shorter or no side chains.

Development of Functionalized Surfaces and Interfaces

The reactivity of the anhydride group is particularly useful for covalently bonding the molecule to surfaces rich in hydroxyl groups, thereby altering the surface chemistry and properties.

Covalent Attachment to Model Substrate Surfaces (e.g., modified cellulose fibers)

One of the most significant industrial applications of ASAs is the surface modification of cellulose fibers, a process known as paper sizing. wikipedia.orgresearchgate.net This process increases the water repellency of paper and paperboard. nih.gov The anhydride ring of the ASA is proposed to react with the abundant hydroxyl groups on the surface of cellulose fibers to form a covalent ester bond. wikipedia.orgdaneshyari.com This reaction anchors the ASA molecule to the fiber surface.

The long, hydrophobic alkenyl tail (such as the decenyl group) is oriented away from the fiber surface, creating a new, low-energy, hydrophobic surface. nih.gov This modification prevents or reduces the penetration of water and other aqueous liquids into the paper. wikipedia.org

Key Findings from Research on ASA-Cellulose Modification:

Improved Hydrophobicity: Surface modification of cellulose nanofibers with ASA leads to the preparation of hydrophobic cellulose materials. daneshyari.comblogspot.com

Enhanced Composite Performance: When these modified, hydrophobic cellulose nanofibers are incorporated into a hydrophobic polymer matrix like high-density polyethylene (B3416737) (HDPE), the compatibility and dispersion of the fibers are significantly improved. daneshyari.comblogspot.com This leads to a substantial increase in the tensile strength and modulus of the resulting composite material compared to composites made with unmodified cellulose. daneshyari.com

Degree of Substitution is Critical: The extent of surface modification, or degree of substitution (DS), is a crucial parameter. Optimal improvements in mechanical properties are often seen at intermediate DS values (e.g., 0.3-0.5). daneshyari.com Very high degrees of substitution can lead to agglomeration of the nanofibers within the polymer matrix, which is detrimental to performance. daneshyari.com

Debate on Covalent Bonding: While the formation of an ester bond is the widely cited mechanism, some recent reviews suggest that the extent of covalent bonding may be insignificant under typical papermaking conditions. nih.govnih.gov They propose that the sizing effect is largely due to a layer of hydrolyzed ASA and its salts retained on the fiber surface. nih.gov However, for targeted materials science applications under controlled reaction conditions, covalent esterification remains a viable and demonstrated surface modification strategy. mdpi.comdaneshyari.com

Synthesis of Amphiphilic Polymers for Controlled Self-Assembly Studies

The distinct hydrophilic head (the anhydride, which can be hydrolyzed to a dicarboxylic acid) and the hydrophobic tail (the long alkenyl chain) give ASAs surfactant-like properties. This amphiphilicity can be exploited in the synthesis of more complex amphiphilic polymers.

For instance, ASAs can be reacted with hydrophilic polymers or oligomers, such as polyethylene glycol (PEG), to create amphiphilic graft or block copolymers. The anhydride ring would react with the terminal hydroxyl group of PEG to form an ester linkage, attaching the hydrophobic ASA moiety to the hydrophilic polymer chain.

These resulting amphiphilic macromolecules have the potential to self-assemble in selective solvents (e.g., water) into various nanostructures, such as micelles or vesicles. In an aqueous environment, they would be expected to assemble with the hydrophobic decenyl tails forming the core of the structure and the hydrophilic PEG chains forming the outer corona. The study of such systems is crucial for applications in drug delivery, nano-encapsulation, and as rheology modifiers. Research has been conducted on preparing polymerizable nonionic surfactants (surfmers) from ASAs, which demonstrates their utility in creating molecules designed for self-assembly and interface stabilization. researchgate.net

Role in Specialty Additives Research

The unique molecular architecture of this compound, featuring a reactive succinic anhydride ring coupled with a long hydrophobic decenyl chain, makes it a promising platform for the development of specialty additives. These additives can be tailored for a variety of applications, from enhancing the performance of lubricants to protecting metallic surfaces from corrosion.

Chemical Modification for Advanced Lubricant Additives and Dispersants

The performance of modern lubricants is heavily reliant on a suite of additives that control viscosity, reduce friction, and prevent the agglomeration of soot and sludge particles. The succinic anhydride moiety in this compound is a key functional group that can be readily modified to create multifunctional lubricant additives.

The anhydride ring is susceptible to nucleophilic attack by alcohols and amines, leading to the formation of ester and amide derivatives, respectively. By reacting the compound with polyamines, such as polyisobutyleneamines (PIBAs), it is possible to synthesize ashless dispersants. The long decenyl tail provides excellent oil solubility, while the polar head group, derived from the succinic anhydride and the polyamine, effectively encapsulates and disperses particulate matter, preventing sludge formation and maintaining engine cleanliness.

Reactant TypeDerivative FormedPotential Function in Lubricants
PolyolPolyesterViscosity Index Improver, Friction Modifier
PolyaminePolyimide/PolyamideAshless Dispersant, Detergent
Long-chain alcoholEsterFriction Modifier, Anti-wear Additive

Research into related long-chain alkenyl succinic anhydrides has demonstrated their efficacy in reducing friction and wear in base oils. The mechanism is believed to involve the formation of a protective film on metal surfaces, which minimizes metal-to-metal contact under boundary lubrication conditions.

Design of Corrosion Inhibitors at the Molecular Level

Corrosion is a significant issue across numerous industries, and the development of effective corrosion inhibitors is a continuous area of research. Organic molecules that can adsorb onto a metal surface and form a protective barrier are of particular interest. The design of such molecules at a molecular level often involves computational methods like Density Functional Theory (DFT) to predict their inhibitive properties. nih.gov

The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor. The oxygen atoms in the dihydrofuran-2,5-dione ring have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption onto the metal surface. The long hydrophobic decenyl chain can then form a dense, non-polar layer that repels water and other corrosive agents.

Theoretical studies on similar heterocyclic compounds have shown a strong correlation between molecular structure and inhibition efficiency. researchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict the molecule's ability to donate and accept electrons, which is crucial for the formation of a stable protective film.

Molecular FeatureRole in Corrosion Inhibition
Oxygen heteroatomsAdsorption onto metal surface through electron donation
Long decenyl chainFormation of a hydrophobic barrier to repel corrosive species
Planar furanone ringIncreased surface coverage upon adsorption

Bio-based Materials Research: Chemical Modification of Biopolymers (e.g., chitin)

The drive towards sustainable and renewable materials has spurred significant research into the chemical modification of biopolymers. Chitin (B13524), the second most abundant biopolymer after cellulose, is a prime candidate for such modifications due to its biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups. mdpi.com

The anhydride functionality of this compound allows for its covalent attachment to the chitin backbone through reactions with the primary amino groups of deacetylated chitin (chitosan) or the hydroxyl groups of chitin itself. This modification can impart new properties to the biopolymer. For instance, the introduction of the long hydrophobic decenyl chain can significantly increase the hydrophobicity of chitin, making it suitable for applications such as water-resistant coatings and films.

Furthermore, the furan (B31954) ring within the molecule can be a precursor for a variety of other chemical transformations, potentially leading to the creation of novel bio-based materials with tailored properties. Research has shown the conversion of chitin into nitrogen-containing furan derivatives, highlighting the chemical versatility of these systems. rsc.orgrsc.orgresearchgate.net The modification of chitin with molecules like this compound could lead to the development of new functional bioplastics, drug delivery systems, and materials for tissue engineering.

BiopolymerReactive SiteResulting ModificationPotential Application
ChitinHydroxyl groupsEster linkageHydrophobic films, coatings
ChitosanAmino groupsAmide linkageDrug delivery, functional bioplastics

Structure Reactivity and Structure Function Correlations

Impact of Decenyl Chain Isomerism on Chemical Reactivity

The isomeric form of the C10 alkenyl chain in 3-(decenyl)dihydrofuran-2,5-dione is a critical determinant of its chemical reactivity. Both the placement of the carbon-carbon double bond (positional isomerism) and its geometric configuration (cis/trans isomerism) significantly influence the pathways and outcomes of its chemical transformations.

Positional Isomers of the Alkene Bond and their Influence on Reaction Pathways

The synthesis of alkenylsuccinic anhydrides occurs via an ene reaction between an alkene and maleic anhydride (B1165640). The position of the double bond in the starting alkene dictates the structure of the resulting ASA and its subsequent reactivity. For a decenylsuccinic anhydride, the starting alkene could be 1-decene (B1663960), leading to the titular compound, or an internal isomer like 5-decene.

Kinetic studies on the ene reaction between maleic anhydride and various alkenes have revealed that while the reaction rate does not significantly change with increasing the chain length of alk-1-enes (from hex-1-ene to dodec-1-ene), the reactivity is sensitive to the location of the double bond within the chain. acs.org For instance, internal alkenes can exhibit different reaction kinetics compared to terminal alkenes.

A study comparing the ene reaction of cis-dec-5-ene and trans-dec-5-ene with maleic anhydride provides insight into the influence of internal double bond geometry. The reaction follows second-order kinetics and is largely unaffected by the solvent. acs.org However, the transition states and activation parameters differ, suggesting distinct reaction pathways influenced by steric factors. Trans-dec-5-ene is thought to proceed through an exo-transition state, whereas the steric hindrance in cis-dec-5-ene favors an endo-transition state, as indicated by a more negative entropy of activation. acs.org This fundamental difference in the reaction mechanism based on the isomer used for synthesis will invariably affect the isomeric purity and subsequent reactivity of the final ASA product.

Table 1: Activation Parameters for the Ene Reaction of Decene Isomers with Maleic Anhydride
Decene IsomerActivation Enthalpy (ΔH) (kJ mol-1)Activation Entropy (ΔS) (J mol-1 K-1)Transition State Preference
trans-Dec-5-ene79.5-165exo
cis-Dec-5-ene81.2-179endo (inferred)

Data sourced from a kinetic study of the ene reaction. acs.org The preference for the endo transition state for the cis isomer is inferred from its more negative entropy of activation due to steric hindrance.

Cis/Trans Isomerism and its Stereochemical Influence on Anhydride Ring Reactions

The ene reaction itself imparts a specific stereochemistry to the product. It has been established that the reaction of maleic anhydride with cis-alkenes results in a product with a trans configuration between the alkenyl group and the adjacent proton on the succinic anhydride ring. acs.org This initial stereochemistry sets the stage for subsequent reactions at the anhydride's carbonyl centers.

The succinic anhydride ring in 3-(dec-1-en-1-yl)dihydrofuran-2,5-dione possesses two chiral centers, leading to the potential for diastereomers, specifically threo and erythro isomers. The stereochemical outcome of nucleophilic attacks, such as hydrolysis or esterification, on the anhydride ring is influenced by the existing stereochemistry of the molecule.

A nucleophilic acyl substitution on the anhydride ring proceeds via a tetrahedral intermediate. libretexts.org The direction of the nucleophilic attack (from the front or back side relative to the leaving group) will determine the stereochemistry of the product. In a manner analogous to SN2 reactions, a backside attack on one of the carbonyl carbons would lead to an inversion of configuration at that center. nih.gov Given the two electrophilic carbonyl carbons, a nucleophile can attack either one, potentially leading to a mixture of diastereomeric products. The facial selectivity of this attack can be influenced by the steric bulk of the decenyl substituent, potentially favoring attack at the less hindered carbonyl group and influencing the ratio of the resulting diastereomeric products. The specific threo or erythro configuration of the starting ASA can direct the incoming nucleophile, leading to a stereoselective ring-opening.

Influence of Alkyl Chain Length on Anhydride Reactivity (Comparative Studies with other Alkenylsuccinic Anhydrides)

In non-aqueous systems, such as in the modification of polymers, the chain length plays a significant role. In a study on the surface esterification of corn starch films, it was observed that OSA (C8) exhibited a higher degree of substitution compared to DDSA (C12) under similar conditions. researchgate.net This suggests that the shorter octenyl chain presents less steric hindrance, allowing for more efficient reaction with the hydroxyl groups on the starch molecules.

Table 2: Comparative Effects of Alkenyl Chain Length on the Properties of Modified Starch Films
Alkenylsuccinic AnhydrideChain LengthInferred Reactivity with StarchResulting Film Properties
Octenylsuccinic Anhydride (OSA)C8HigherMore flexible and ductile
Decenylsuccinic Anhydride (DSA)C10Intermediate (inferred)Intermediate (inferred)
Dodecenylsuccinic Anhydride (DDSA)C12LowerMore strong and rigid

Data compiled from studies on the modification of corn starch films. researchgate.net Properties for the C10 variant are inferred based on the observed trend.

Relationship between Molecular Structure and Performance in Model Material Systems (e.g., Film Formation, Surface Energy Modifications)

The performance of this compound in material applications is a direct consequence of its amphiphilic nature, combining a hydrophilic reactive anhydride head with a hydrophobic hydrocarbon tail. This structure allows it to act as a surface-modifying agent, altering properties like film formation and surface energy.

When incorporated into polymer films, such as those made from starch, ASAs can act as both a reactive cross-linker and a hydrophobic modifier. The esterification reaction between the anhydride and hydroxyl groups on the polymer backbone introduces the long alkenyl chain, which significantly alters the film's interaction with water. researchgate.net

The mechanical properties of films are also influenced by the ASA structure. As noted previously, DDSA (C12) tends to produce stronger and more rigid starch films, while OSA (C8) results in more flexible films. researchgate.net This suggests that the longer dodecenyl chains may lead to more significant intermolecular interactions (van der Waals forces) between the modified polymer chains, contributing to increased stiffness. The C10 chain of this compound would be expected to impart properties intermediate to those of the C8 and C12 analogues.

Table 3: Effect of ASA Modification on the Properties of Starch Films
PropertyUnmodified Starch FilmStarch Film Modified with ASA (C8-C12)Structural Rationale
Water Contact AngleLow (Hydrophilic)High (Hydrophobic)Introduction of the hydrophobic alkenyl chain to the surface.
Tensile StrengthBaselineIncreasedEster linkages and potential for increased intermolecular forces.
Elongation at BreakBaselineVariable (dependent on chain length and humidity)Chain length affects polymer chain mobility and intermolecular interactions.

This table summarizes the general effects of ASA modification on starch films based on available literature. researchgate.net

Future Research Trajectories and Innovations in 3 Dec 1 En 1 Yl Dihydrofuran 2,5 Dione

The chemical compound 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, a specific type of alkenyl succinic anhydride (B1165640) (ASA), is a versatile molecule with established industrial applications. The future of this compound, however, lies in pioneering research aimed at enhancing its sustainability, synthetic efficiency, and functional capabilities. Emerging innovations in green chemistry, advanced catalysis, and computational science are poised to unlock new potential for this molecule and its derivatives. This article explores the key future research trajectories, focusing on sustainable synthesis, catalytic advancements, integration with artificial intelligence, and the exploration of novel chemical transformations.

Q & A

Q. What are the standard synthetic routes for 3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via the ene reaction between maleic anhydride and 1-decene. Key parameters include:

  • Temperature : Elevated temperatures (120–150°C) to favor the ene mechanism.
  • Catalyst : Lewis acids (e.g., ZnCl₂) or radical initiators to accelerate regioselective addition .
  • Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products. Monitoring reaction progress via TLC or FT-IR (disappearance of maleic anhydride’s carbonyl stretch at ~1850 cm⁻¹) is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Look for characteristic signals:
  • Olefinic protons (δ 5.2–5.6 ppm, doublet for the trans-configuration) .
  • Anhydride ring protons (δ 3.1–3.5 ppm, multiplet).
    • ¹³C NMR : Carbonyl carbons at ~170–175 ppm and alkene carbons at ~125–130 ppm .
    • FT-IR : Strong anhydride C=O stretches at ~1770 and ~1850 cm⁻¹ .
      Cross-validation with X-ray crystallography (e.g., IUCrData protocols ) resolves ambiguities in stereochemistry.

Advanced Research Questions

Q. How can researchers address contradictions in regiochemical outcomes during synthesis?

Competing pathways (e.g., radical vs. polar mechanisms) may yield isomers. Strategies include:

  • Mechanistic probes : Use deuterated substrates to track hydrogen transfer patterns .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict thermodynamic favorability of regioisomers .
  • HPLC-MS : Separate and identify isomers using chiral columns or ion-mobility spectrometry .

Q. What experimental approaches resolve discrepancies between elemental analysis and spectroscopic data?

Discrepancies often arise from hygroscopicity or solvent retention. Mitigation steps:

  • Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1442 for C₁₄H₂₀O₃) .
  • Thermogravimetric analysis (TGA) : Detect solvent residues or decomposition products .

Q. How does this compound behave in polymer cross-linking applications?

The anhydride reacts with amines or alcohols to form ester/amide linkages. Key considerations:

  • Stoichiometry : Excess anhydride ensures complete cross-linking; monitor via rheometry (gel-point determination).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Post-curing analysis : Use DSC to track glass transition temperature (Tg) shifts and swelling tests to assess cross-link density .

Q. What strategies stabilize this compound against hydrolysis in aqueous environments?

Hydrolysis kinetics depend on pH and temperature:

  • Buffered conditions : Maintain pH < 4 to slow ring-opening.
  • Encapsulation : Use liposomes or cyclodextrins to shield the anhydride group .
  • Kinetic studies : Employ UV-Vis or ¹H NMR to measure hydrolysis rates and derive Arrhenius parameters .

Methodological Resources

  • Crystallographic validation : Refer to IUCrData protocols for single-crystal X-ray diffraction parameters (e.g., space group, unit cell dimensions) .
  • Thermodynamic data : NIST Chemistry WebBook provides enthalpy and entropy values for analogous furan-2,5-diones .
  • Polymer characterization : Use ASTM standards for rheological and thermal testing .

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(Dec-1-en-1-yl)dihydrofuran-2,5-dione

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